molecular formula C9H8F4O2 B2479318 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol CAS No. 1557668-04-8

1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol

Cat. No.: B2479318
CAS No.: 1557668-04-8
M. Wt: 224.155
InChI Key: STIYUKDOIGIVAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol is an organic compound characterized by the presence of a fluoro-substituted phenyl ring and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol typically involves the reaction of 2-fluoro-5-(trifluoromethoxy)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alkanes

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Explored for its potential use in pharmaceuticals, particularly in the design of drugs with improved metabolic stability and bioavailability.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol involves its interaction with specific molecular targets. The presence of the fluoro and trifluoromethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The ethanol moiety may also play a role in the compound’s solubility and transport within biological systems.

Comparison with Similar Compounds

  • 1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol
  • 1-[2-Fluoro-5-(difluoromethoxy)phenyl]ethanol
  • 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]methanol

Comparison: 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol is unique due to the presence of both fluoro and trifluoromethoxy groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities. The trifluoromethoxy group, in particular, is known for its electron-withdrawing properties, which can influence the compound’s overall behavior in chemical reactions and biological systems.

Properties

IUPAC Name

1-[2-fluoro-5-(trifluoromethoxy)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O2/c1-5(14)7-4-6(2-3-8(7)10)15-9(11,12)13/h2-5,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIYUKDOIGIVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)OC(F)(F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.